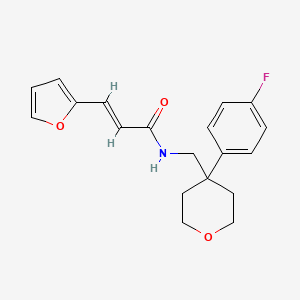

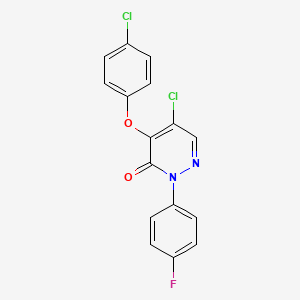

(E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(furan-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H20FNO3 and its molecular weight is 329.371. The purity is usually 95%.

BenchChem offers high-quality (E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(furan-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(furan-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymerization and Cyclization Studies

One study involves the intramolecular cyclization of derivatives containing acrylate and furan functionalities. This research shows how alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates react in specific conditions to form various cyclic structures, providing insights into the synthesis pathways for complex organic molecules (Pevzner, 2021).

Fluorescence Quenching for Protein Studies

Another study demonstrates the use of acrylamide derivatives as efficient quenchers for tryptophanyl fluorescence in proteins, allowing for detailed analysis of protein structure and dynamics through fluorescence quenching studies (Eftink & Ghiron, 1976).

Cytotoxicity and Bioactive Compound Synthesis

Research into the synthesis and characterization of bioactive compounds reveals the creation of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives from acrylamide-related precursors, highlighting the potential for these compounds in medical and biochemical applications due to their cytotoxic activities against specific cancer cell lines (Hassan, Hafez, & Osman, 2014).

Sol-Gel Transition and Polymer Science

The sol-gel transition in polymer science is another area where acrylamide derivatives are applied. A study on the free radical cross-linking polymerization of acrylamide with a cross-linker in the presence of an initiator offers insights into the physical chemistry of gel formation, which has implications for materials science and engineering (Kaya, Pekcan, & Yılmaz, 2004).

Sensing and Removal of Heavy Metals

Lastly, the design and synthesis of nonaromatic biocompatible macromolecular luminogens incorporating acrylamide units for the detection and removal of heavy metals like Fe(III) and Cu(II) from aqueous solutions have been reported. This research contributes to environmental chemistry and pollution mitigation efforts (Dutta et al., 2020).

properties

IUPAC Name |

(E)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3/c20-16-5-3-15(4-6-16)19(9-12-23-13-10-19)14-21-18(22)8-7-17-2-1-11-24-17/h1-8,11H,9-10,12-14H2,(H,21,22)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSZRPZTJRRWFR-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C=CC2=CC=CO2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1(CNC(=O)/C=C/C2=CC=CO2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(furan-2-yl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2591270.png)

![2,5-dichloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2591272.png)

![N~5~-(3-fluoro-4-methylphenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2591275.png)

![Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2591277.png)

![1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B2591278.png)

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2591282.png)